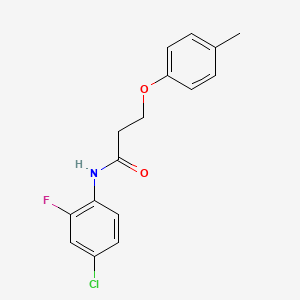
N-isopropyl-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-3-(4-methoxyphenyl)propanamide is a chemical compound with potential relevance in various scientific fields. Its study encompasses synthetic methods, molecular structure elucidation, and an exploration of its chemical and physical properties.
Synthesis Analysis
The synthesis of compounds structurally related to N-isopropyl-3-(4-methoxyphenyl)propanamide often involves methods like reductive amination or the reaction of appropriate ketones with N-alkylamines. Such processes are crucial for creating compounds with specific pharmacological activities or for studying their chemical behavior (Deruiter, Clark, & Noggle, 1990).
Molecular Structure Analysis
Molecular structure determination, often through techniques like X-ray diffraction, provides insights into the compound's geometric configuration, enabling a deeper understanding of its reactivity and properties. Studies involving crystallography and density functional theory (DFT) calculations help compare experimental data with theoretical models, offering a comprehensive view of the compound's structure (Bai et al., 2012).
Chemical Reactions and Properties
The chemical behavior of N-isopropyl-3-(4-methoxyphenyl)propanamide, including its reactivity and interaction with other substances, is of significant interest. For example, the compound's participation in reactions leading to potential antibacterial and antifungal agents showcases its chemical versatility and potential as a precursor for medicinal chemistry applications (Zala, Dave, & Undavia, 2015).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)14-13(15)9-6-11-4-7-12(16-3)8-5-11/h4-5,7-8,10H,6,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQNFQJPYDZROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(propan-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)



![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)

